Cas no 2229569-40-6 (1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine)

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine
- 2229569-40-6
- EN300-1745038
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- Inchi: 1S/C9H15N3/c1-7-6-8(11-12(7)3)9(10-2)4-5-9/h6,10H,4-5H2,1-3H3
- InChI Key: NMHFDNJZFNJQTD-UHFFFAOYSA-N
- SMILES: N(C)C1(C2C=C(C)N(C)N=2)CC1
Computed Properties
- Exact Mass: 165.126597491g/mol
- Monoisotopic Mass: 165.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.8Ų
- XLogP3: 0.4
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1745038-0.25g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine |
2229569-40-6 | 0.25g |
$1209.0 | 2023-09-20 | ||
Enamine | EN300-1745038-0.5g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine |
2229569-40-6 | 0.5g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1745038-5g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine |
2229569-40-6 | 5g |
$3812.0 | 2023-09-20 | ||
Enamine | EN300-1745038-10g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine |
2229569-40-6 | 10g |
$5652.0 | 2023-09-20 | ||
Enamine | EN300-1745038-5.0g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine |
2229569-40-6 | 5g |
$3812.0 | 2023-05-26 | ||
Enamine | EN300-1745038-0.05g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine |
2229569-40-6 | 0.05g |
$1104.0 | 2023-09-20 | ||
Enamine | EN300-1745038-1.0g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine |
2229569-40-6 | 1g |
$1315.0 | 2023-05-26 | ||
Enamine | EN300-1745038-1g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine |
2229569-40-6 | 1g |
$1315.0 | 2023-09-20 | ||
Enamine | EN300-1745038-10.0g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine |
2229569-40-6 | 10g |
$5652.0 | 2023-05-26 | ||
Enamine | EN300-1745038-0.1g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine |
2229569-40-6 | 0.1g |
$1157.0 | 2023-09-20 |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Additional information on 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylcyclopropan-1-amine
1-(1,5-Dimethyl-1H-Pyrazol-3-Yl)-N-Methylcyclopropan-1-Amine
Introduction to 1-(1,5-Dimethyl-1H-Pyrazol-3-Yl)-N-Methylcyclopropan-1-Amine
1-(1,5-Dimethyl-1H-Pyrazol-3-Yl)-N-Methylcyclopropan-1-Amine, a compound with the CAS number 2229569-40-6, is a fascinating molecule that has garnered attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyrazole ring and a cyclopropane ring, making it a subject of interest for its potential applications in drug design and materials science.
Structural Insights and Synthesis
The molecule's structure is defined by the presence of a pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring is further substituted with two methyl groups at positions 1 and 5, contributing to the compound's stability and reactivity. The cyclopropane ring, on the other hand, is known for its high ring strain, which can influence the molecule's reactivity and pharmacokinetic properties.
The synthesis of 1-(1,5-Dimethyl-1H-Pyrazol-3-Yl)-N-Methylcyclopropan-1-Amine involves a series of well-established organic reactions. Researchers have employed methods such as nucleophilic substitution, cycloaddition reactions, and amine alkylation to construct this compound. Recent advancements in catalytic methods have further streamlined its synthesis, making it more accessible for large-scale production.
Pharmacological Applications and Research Findings
In recent years, 1-(1,5-Dimethyl-1H-Pyrazol-3-Yl)-N-Methylcyclopropan-1-Amine has been explored for its potential as a lead compound in drug discovery. Studies have shown that this molecule exhibits promising activity against various biological targets, including kinases and G-protein coupled receptors (GPCRs). Its ability to modulate these targets makes it a valuable tool in the development of therapies for conditions such as cancer, inflammation, and neurological disorders.
Recent research has also highlighted the compound's potential as an antagonist for certain ion channels. For instance, studies conducted in 2023 demonstrated that this molecule can inhibit the activity of voltage-gated sodium channels (Nav), which are implicated in pain signaling and epilepsy. These findings underscore its potential as a candidate for pain management drugs.
Moreover, the compound's unique structure has been leveraged in designing prodrugs and drug delivery systems. The pyrazole ring serves as a versatile scaffold for attaching functional groups, enabling the creation of bioisosteres with improved pharmacokinetic profiles.
Materials Science and Chemical Applications
Beyond its pharmacological applications, 1-(1,5-Dimethyl-1H-Pyrazol-3-Yl)-N-Methylcyclopropan-1-Amine has also found utility in materials science. Its cyclopropane ring imparts mechanical strength to polymers when incorporated into their backbone. Recent studies have explored its use as a building block for high-performance polymers with applications in electronics and aerospace.
In addition, the compound has been investigated for its role in catalysis. The nitrogen atoms within the pyrazole ring can act as Lewis bases or ligands in transition metal-catalyzed reactions. This property has led to its use as an organocatalyst in asymmetric synthesis processes.
Conclusion
1-(1,5-Dimethyl-1H-Pyrazol-3-Yl)-N-Methylcyclopropan-1-Amine (CAS No: 2229569406) stands out as a multifaceted molecule with diverse applications across various scientific domains. Its unique structure provides a foundation for innovative research in drug discovery, materials science, and catalysis.
As research continues to uncover new insights into this compound's properties and potential uses, it is poised to play an increasingly significant role in advancing both academic and industrial applications.
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